Cas no 105908-93-8 (2-(3-Chlorophenyl)sulfanylpentan-3-one)

2-(3-Chlorophenyl)sulfanylpentan-3-one is a specialized organic compound featuring a chlorophenylthio moiety attached to a pentan-3-one backbone. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chlorophenyl group enhances electrophilic properties, facilitating further functionalization, while the sulfanyl linkage offers stability under various reaction conditions. Its well-defined molecular architecture allows for precise modifications, supporting applications in heterocyclic synthesis and cross-coupling reactions. The compound’s purity and consistent performance make it a reliable choice for research and industrial-scale processes requiring controlled reactivity and selectivity.
2-(3-Chlorophenyl)sulfanylpentan-3-one structure
105908-93-8 structure
Product Name:2-(3-Chlorophenyl)sulfanylpentan-3-one
CAS No:105908-93-8
MF:C11H13ClOS
MW:228.738321065903
CID:5249966
Update Time:2025-08-03

2-(3-Chlorophenyl)sulfanylpentan-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-chlorophenyl)sulfanyl]pentan-3-one
    • 2-(3-Chlorophenyl)sulfanylpentan-3-one
    • Inchi: 1S/C11H13ClOS/c1-3-11(13)8(2)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
    • InChI Key: YIYCQBAWDUANJG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)SC(C)C(CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.4

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2-(3-Chlorophenyl)sulfanylpentan-3-one Related Literature

Additional information on 2-(3-Chlorophenyl)sulfanylpentan-3-one

2-(3-Chlorophenyl)sulfanylpentan-3-one: A Comprehensive Overview

The compound 2-(3-Chlorophenyl)sulfanylpentan-3-one (CAS No. 105908-93-8) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of thioacetals, which are derivatives of thiols and ketones. Its molecular formula is C11H14ClO, and it features a pentanone backbone with a sulfanyl group attached to the third carbon. The presence of the 3-chlorophenyl group introduces additional complexity, making this compound a valuable substrate in various chemical reactions.

Recent studies have highlighted the importance of 2-(3-Chlorophenyl)sulfanylpentan-3-one in the field of medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the synthesis of anti-inflammatory and antioxidant agents. The sulfanyl group plays a crucial role in stabilizing reactive intermediates during these reactions, making it an ideal candidate for drug development.

In terms of physical properties, 2-(3-Chlorophenyl)sulfanylpentan-3-one exhibits a melting point of approximately 65°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic synthesis protocols. The compound is also relatively stable under normal storage conditions, provided it is protected from moisture and light.

The synthesis of 2-(3-Chlorophenyl)sulfanylpentan-3-one typically involves the reaction of 3-chlorophenol with an appropriate thiol derivative in the presence of a base. This reaction is well-documented in the literature and has been optimized for high yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis, making it more accessible for industrial applications.

One of the most promising applications of 2-(3-Chlorophenyl)sulfanylpentan-3-one lies in its use as an intermediate in the production of advanced materials. For instance, researchers have investigated its role in the formation of novel polymers with improved thermal stability and mechanical properties. These polymers have potential applications in aerospace and automotive industries, where high-performance materials are essential.

In addition to its chemical applications, 2-(3-Chlorophenyl)sulfanylpentan-3-one has also found relevance in environmental science. Studies have shown that this compound can act as a catalyst in the degradation of persistent organic pollutants (POPs) under specific conditions. This property makes it a valuable tool in efforts to combat environmental pollution and promote sustainability.

From a structural perspective, the sulfanyl group in 2-(3-Chlorophenyl)sulfanylpentan-3-one contributes significantly to its reactivity. This group facilitates nucleophilic attacks, making it an excellent substrate for various substitution reactions. The presence of the chlorine atom on the phenyl ring further enhances its versatility by introducing additional sites for functionalization.

Recent research has also explored the biological activity of 2-(3-Chlorophenyl)sulfanylpentan-3-one derivatives. Scientists have reported that certain analogs exhibit potent anti-cancer properties by inhibiting key enzymes involved in tumor progression. These findings underscore the potential of this compound as a lead molecule for developing new cancer therapies.

In conclusion, 2-(3-Chlorophenyl)sulfanylpentan-3-one (CAS No. 105908-93-8) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with its versatile reactivity, positions it as an invaluable tool in modern chemistry and materials science. As research continues to uncover new applications and insights into this compound, its importance in both academic and industrial settings is expected to grow further.

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